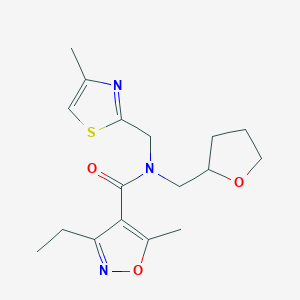
4-(Chloromethyl)-1,2-bis(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1,2-bis(octyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and two octyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene typically involves the chloromethylation of 1,2-bis(octyloxy)benzene. This can be achieved through the reaction of 1,2-bis(octyloxy)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1,2-bis(octyloxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: The major product is the corresponding benzoic acid derivative.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1,2-bis(octyloxy)benzene has several scientific research applications:
Materials Science: It is used as a precursor in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its ability to undergo specific chemical transformations.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1,2-bis(octyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds. This reactivity is facilitated by the electron-donating effects of the octyloxy groups, which stabilize the intermediate carbocation formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar in structure but lacks the octyloxy groups, leading to different reactivity and applications.
1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene:
4-(Chloromethyl)benzoic acid: Contains a carboxylic acid group instead of octyloxy groups, resulting in different chemical behavior.
Uniqueness
4-(Chloromethyl)-1,2-bis(octyloxy)benzene is unique due to the presence of both chloromethyl and octyloxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C23H39ClO2 |
|---|---|
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,2-dioctoxybenzene |
InChI |
InChI=1S/C23H39ClO2/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18,20H2,1-2H3 |
Clave InChI |
SMPRBZDBERRLTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1)CCl)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



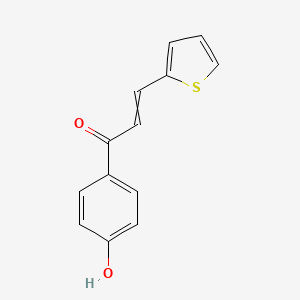
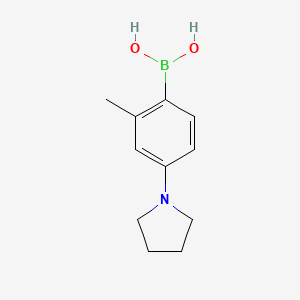
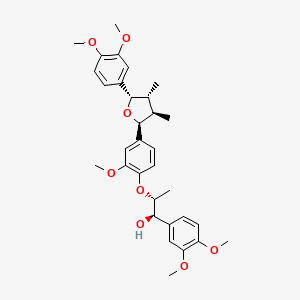
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)


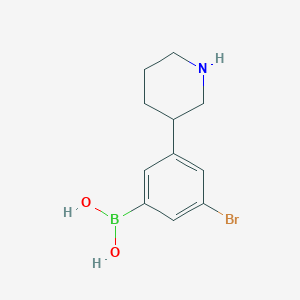
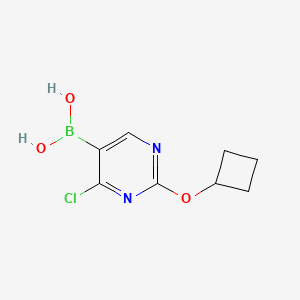
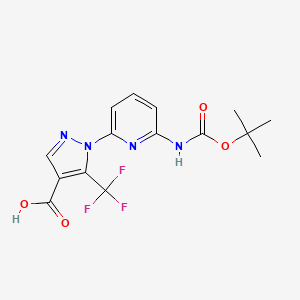
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
